(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
Description
The compound “(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate” belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one scaffold with a methoxy-substituted benzylidene group at the C2 position and a propionate ester at the C6 position. The (Z)-configuration of the benzylidene moiety is critical for maintaining planar geometry, which facilitates interactions with biological targets such as tubulin’s colchicine-binding site .
Properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-18(20)23-13-8-9-14-16(11-13)24-17(19(14)21)10-12-6-4-5-7-15(12)22-2/h4-11H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMPFCZSHKSCN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzylidene group is then introduced via a condensation reaction with 2-methoxybenzaldehyde. Finally, the propionate ester is formed through esterification with propionic acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to accelerate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond in the methoxybenzylidene group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:
Key Structural and Functional Insights
C6 Ester Variations: Propionate (target), acetonitrile (5a), and diethylcarbamate (7a) substituents influence solubility and metabolic stability. Acetonitrile derivatives (e.g., 5a) show superior in vivo activity due to balanced lipophilicity .
Synthetic Efficiency :
- Pyrazole-based aurones (7a, 7b, 7h) achieve yields >90% via nucleophilic substitution , whereas bromothiophene analogs (A3) yield 62% , highlighting reaction-dependent variability.
Similar safety profiles are anticipated for the target compound due to shared pharmacophores.
Spectroscopic Characterization :
- All analogs confirm (Z)-configuration via ¹H NMR (δ 7.7–8.8 ppm for benzylidene protons) and IR (C=O stretches at 1,640–1,715 cm⁻¹) .
Research Implications
The target compound’s structural features position it as a candidate for further optimization. Comparative studies suggest that:
- Methoxy positioning (ortho vs. meta/para) modulates tubulin-binding affinity.
- C6 ester groups (e.g., propionate vs. acetonitrile) can be tailored to improve pharmacokinetics.
- In silico docking (as performed for 5a ) should be applied to predict the target’s binding mode at the colchicine site.
Biological Activity
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H18O4
- Molecular Weight : 298.34 g/mol
The structure consists of a benzofuran core with a methoxybenzylidene substituent and a propionate group, which may influence its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structural features allow it to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to target proteins.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This property could be beneficial in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
- Glycogen Phosphorylase Inhibition : A study on similar benzofuran derivatives showed that modifications in the benzofuran structure led to varying degrees of glycogen phosphorylase inhibition, suggesting that this compound may have similar effects .
- In Vitro Antioxidant Studies : In vitro assays indicated that compounds with similar structures exhibited notable free radical scavenging activity. This suggests that this compound could be effective in reducing oxidative stress .
- Anti-inflammatory Research : Research on related compounds demonstrated their ability to downregulate inflammatory markers in cell cultures, supporting the hypothesis that this compound may exert similar anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (Z)-4-Methoxybenzylidene Derivative | C18H14O5 | Antioxidant, Anti-inflammatory |
| 5-Benzylidene-thiazolidine Derivative | C16H15N1O4 | Glycogen phosphorylase inhibitor |
| Benzofuran Analog | C17H16O4 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
